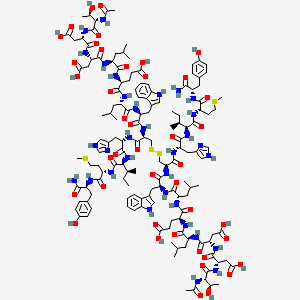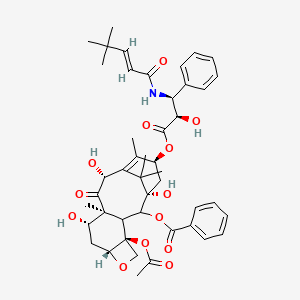
Dehydrodanshenol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydrodanshenol A is a naturally occurring furanoditerpenoid isolated from the roots of Salvia przewalskii. It is known for its unique structure, which includes an acetonyl group on the C-11 position. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of diabetes research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dehydrodanshenol A involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Salvia przewalskii roots, followed by purification processes such as chromatography. Advances in synthetic biology and metabolic engineering are also being explored to enhance the production efficiency of this compound .
Chemical Reactions Analysis
Types of Reactions: Dehydrodanshenol A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the furan ring or the acetonyl group, leading to different oxidation states.
Reduction: Reduction reactions can alter the functional groups, potentially converting the acetonyl group to a hydroxyl group.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
Dehydrodanshenol A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying furanoditerpenoids and their reactivity.
Mechanism of Action
Dehydrodanshenol A exerts its effects primarily by inhibiting Protein tyrosine phosphatase 1B (PTP1B). This enzyme plays a crucial role in regulating insulin signaling pathways. By inhibiting PTP1B, this compound enhances insulin sensitivity and glucose uptake, making it a promising candidate for diabetes treatment . The molecular targets and pathways involved include the PI3K/Akt and MAPK pathways, which are critical for cell survival and metabolism .
Comparison with Similar Compounds
Tanshinone IIA: Another diterpenoid from Salvia species, known for its anti-inflammatory and anti-cancer properties.
Cryptotanshinone: Exhibits similar inhibitory effects on PTP1B and is also studied for its anti-diabetic potential.
Salviamine A: A diterpenoid with an oxazole ring, isolated from Salvia yunnanensis.
Uniqueness of Dehydrodanshenol A: this compound stands out due to its specific acetonyl group at the C-11 position, which contributes to its unique reactivity and biological activity. Its non-competitive inhibition of PTP1B with an IC50 value of 8.5 μM highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C21H18O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(10S)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)naphtho[1,2-g][1]benzofuran-11-one |
InChI |
InChI=1S/C21H18O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,10,24H,9H2,1-3H3/t21-/m0/s1 |
InChI Key |
WJDNZDJWZBAWCP-NRFANRHFSA-N |
Isomeric SMILES |
CC1=C2C=CC3=C(C2=CC=C1)[C@](C(=O)C4=C3OC=C4C)(CC(=O)C)O |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(C(=O)C4=C3OC=C4C)(CC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


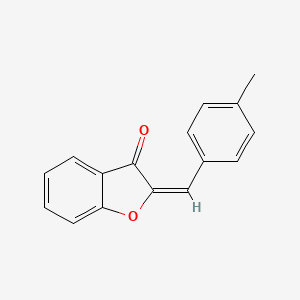

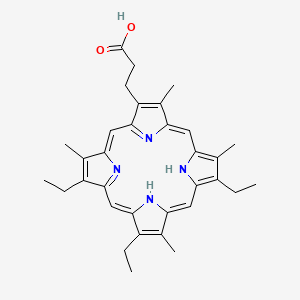
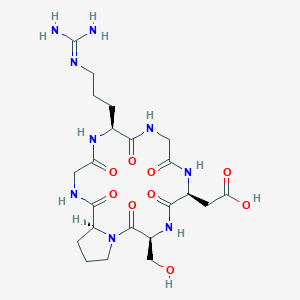
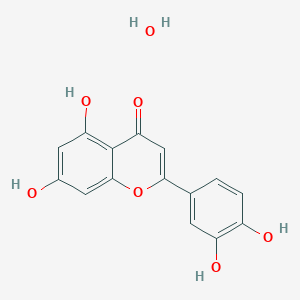
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
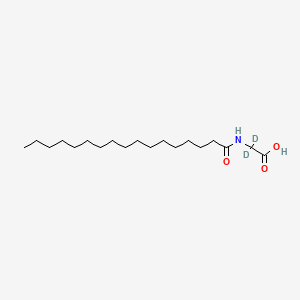

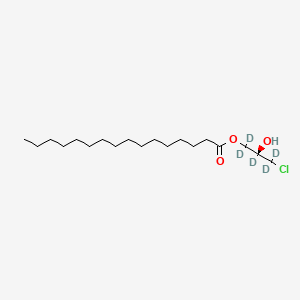
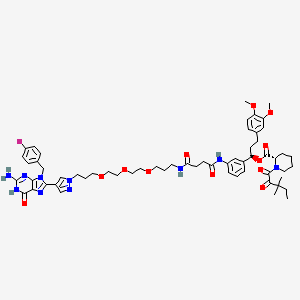
![methyl (1S,3R)-1-[4-[4-[13-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]tridecyl]piperazine-1-carbonyl]phenyl]-2-propanoyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B12379838.png)
![2-[(1R,8R,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol](/img/structure/B12379862.png)
